

Comparative evaluation of the stability of niosomes prepared with different Spans

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A Comparative Guide to the Stability of Niosomes Formulated with Different Span Surfactants

The stability of niosomal drug delivery systems is a critical factor for their successful application in pharmaceuticals. The choice of non-ionic surfactant, particularly from the Span series (sorbitan esters), significantly influences the physicochemical properties and long-term stability of the niosomal vesicles. This guide provides a comparative evaluation of the stability of niosomes prepared with different Spans, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Influence of Span Type on Niosome Stability

The stability of niosomes is primarily determined by the properties of the surfactant used in their formulation, such as its alkyl chain length, saturation, and hydrophilic-lipophilic balance (HLB) value. Generally, surfactants with longer, saturated alkyl chains and higher phase transition temperatures (Tc) tend to form more stable and less permeable niosomal bilayers.

Among the commonly used Spans, Span 60 (sorbitan monostearate) often demonstrates the formation of more stable niosomes. This is attributed to its long, saturated C18 alkyl chain, which results in a more ordered and rigid vesicle membrane. In contrast, Spans with shorter alkyl chains, like Span 20 (sorbitan monolaurate, C12) and Span 40 (sorbitan monopalmitate, C16), or unsaturated chains, like Span 80 (sorbitan monooleate, C18 with a double bond), tend to form more fluid and potentially less stable vesicles.[1]



Comparative Stability Data

The following tables summarize quantitative data from various studies, comparing key stability parameters of niosomes prepared with different Span surfactants.

Table 1: Entrapment Efficiency of Niosomes Prepared with Different Spans

Span Type	Drug	Entrapment Efficiency (%)	Reference
Span 20	Diclofenac Sodium	23.27 ± 1.32	[2]
Span 40	Diclofenac Sodium	25.45 ± 0.84	[2]
Span 60	Diclofenac Sodium	30.52 ± 1.44	[2]
Span 80	Diclofenac Sodium	20.53 ± 0.84	[2]
Span 40	Baclofen	67.43 ± 0.27 - 76.32 ± 0.31	[3]
Span 60	Baclofen	78.45 ± 0.82 - 88.44 ± 0.28	[3]
Span 60	Carvedilol	High Stability	[4]

Table 2: Particle Size of Niosomes Prepared with Different Spans



Span Type	Cholesterol Ratio	Mean Particle Size (μm)	Reference
Span 20	Not Specified	6.94	[2]
Span 40	Not Specified	4.68	[2]
Span 60	Not Specified	3.78	[2]
Span 80	Not Specified	3.32	[2]
Span 40	Various	3.62 ± 0.54 - 4.08 ± 0.64	[3]
Span 60	Various	3.62 ± 0.54 - 4.08 ± 0.64	[3]
Span 40	40%	426 ± 2.18 (nm)	[5]
Span 60	40%	Significantly smaller than Tween 60 niosomes	[5]

Table 3: In Vitro Drug Release from Niosomes Prepared with Different Spans

Span Type	Drug	Cumulative Release (%) after 24h	Reference
Span 20	Diclofenac Sodium	Faster Release	[2]
Span 40	Diclofenac Sodium	Slower Release	[2]
Span 60	Diclofenac Sodium	Slowest Release	[2]
Span 80	Diclofenac Sodium	Faster Release	[2]
Span 60	Salbutamol Sulphate	78.4	[6]

Experimental Protocols



Detailed methodologies for the preparation and characterization of niosomes are crucial for reproducible research.

Niosome Preparation: Thin-Film Hydration Method

The thin-film hydration method is a widely used technique for niosome preparation.[7][8]

- Dissolution: The non-ionic surfactant (e.g., Span 60) and cholesterol are dissolved in a suitable organic solvent, such as chloroform or a methanol-chloroform mixture, in a round-bottom flask.[7]
- Film Formation: The organic solvent is evaporated under reduced pressure using a rotary evaporator at a temperature above the transition temperature of the surfactant. This process leaves a thin, dry lipid film on the inner wall of the flask.
- Hydration: The lipid film is hydrated with an aqueous phase (e.g., phosphate-buffered saline
 or a solution containing the drug to be encapsulated) by gentle rotation of the flask. The
 temperature of the hydration medium should be above the surfactant's Tc.
- Vesicle Formation: The hydration process results in the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).
- Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the niosomal dispersion can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size.[8]

Stability Assessment Methods

- 1. Particle Size and Polydispersity Index (PDI) Analysis:
- Technique: Dynamic Light Scattering (DLS).
- Procedure: The niosomal dispersion is diluted with deionized water and placed in a cuvette.
 The DLS instrument measures the fluctuations in scattered light intensity caused by the
 Brownian motion of the vesicles to determine their size distribution and PDI. A PDI value
 below 0.3 indicates a narrow and homogenous size distribution.[9]
- 2. Zeta Potential Measurement:



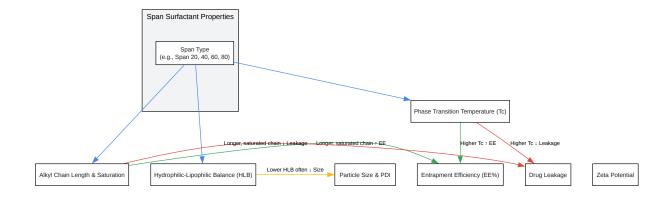
- Technique: Laser Doppler Velocimetry.
- Procedure: The diluted niosomal suspension is placed in an electrophoretic cell. An electric field is applied, and the velocity of the charged vesicles is measured. The zeta potential is calculated from the electrophoretic mobility. A zeta potential of ±30 mV or greater suggests good physical stability due to electrostatic repulsion between vesicles.[9][10]
- 3. Entrapment Efficiency (EE%) Determination:
- Procedure:
 - The niosomal dispersion is centrifuged at a high speed to separate the unentrapped drug from the niosomes.
 - The supernatant containing the free drug is collected.
 - The niosomal pellet is lysed using a suitable solvent (e.g., methanol or Triton X-100) to release the entrapped drug.
 - The concentration of the drug in the supernatant and the lysed pellet is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
 - The EE% is calculated using the following formula: EE% = [(Total Drug Free Drug) / Total
 Drug] x 100
- 4. In Vitro Drug Release Study:
- · Technique: Dialysis Bag Method.
- Procedure:
 - A known volume of the niosomal dispersion is placed in a dialysis bag with a specific molecular weight cut-off.
 - The dialysis bag is immersed in a receptor medium (e.g., phosphate buffer pH 7.4) and stirred at a constant speed and temperature.



- At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium to maintain sink conditions.
- The amount of drug released into the receptor medium is quantified to determine the release profile.

Visualization of Niosome Stability Concept

The following diagram illustrates the relationship between Span characteristics and the resulting niosome stability.



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Caption: Relationship between Span properties and niosome stability.

Conclusion

The selection of the Span surfactant is a critical determinant of niosome stability. Experimental evidence consistently indicates that Span 60, with its long saturated alkyl chain and higher phase transition temperature, generally forms more stable niosomes with higher entrapment



efficiency and slower drug release compared to other Spans like Span 20, 40, and 80. For researchers and drug development professionals, a thorough understanding of these structure-property relationships is essential for designing robust and effective niosomal drug delivery systems. The provided experimental protocols offer a foundation for the systematic evaluation and comparison of niosome formulations.

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